molecular formula C8H8BrNO3 B13903214 Methyl 4-bromo-6-(hydroxymethyl)picolinate

Methyl 4-bromo-6-(hydroxymethyl)picolinate

Cat. No.: B13903214
M. Wt: 246.06 g/mol
InChI Key: KBASLNDDHMZKJG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-(hydroxymethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 4-position and a hydroxymethyl group at the 6-position on the picolinate ring

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 4-bromo-6-(hydroxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3

InChI Key

KBASLNDDHMZKJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CO)Br

Origin of Product

United States

Preparation Methods

Direct Synthesis from Methyl 6-(hydroxymethyl)picolinate

One of the primary routes to methyl 4-bromo-6-(hydroxymethyl)picolinate involves selective bromination at the 4-position of commercially available methyl 6-(hydroxymethyl)picolinate.

  • Starting Material: Methyl 6-(hydroxymethyl)picolinate
  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions
  • Solvent: Typically an inert solvent like dichloromethane (CH2Cl2) or methanol (MeOH)
  • Conditions: Low temperature to moderate temperature to avoid overbromination
  • Outcome: Selective bromination at the 4-position yields this compound with good regioselectivity.

This method is referenced as a key step in the synthesis of various dipicolinic acid isosteres, where the hydroxymethyl group is retained for further functionalization.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are frequently employed for the functionalization of methyl 6-bromopicolinate derivatives, which can be adapted to prepare this compound or related compounds.

  • Hirao Cross-Coupling:

    • Starting from methyl 6-bromopicolinate, palladium-catalyzed Hirao cross-coupling with diethyl phosphite followed by acid hydrolysis yields related isosteres.
    • While this method is more focused on phosphonate derivatives, it demonstrates the utility of palladium catalysis in modifying bromopicolinate substrates.
  • Stille Coupling:

    • Methyl 6-bromopicolinate can undergo palladium-catalyzed Stille coupling with organotin reagents to introduce various substituents at the 4-position, followed by saponification to maintain the hydroxymethyl group.

Though these methods are more commonly applied to methyl 6-bromopicolinate, the presence of the hydroxymethyl group at the 6-position can be preserved or introduced in subsequent steps, enabling the synthesis of this compound derivatives.

Functional Group Transformations from Alkyl Bromide Precursors

An alternative synthetic strategy involves starting from methyl 6-(hydroxymethyl)picolinate derivatives where the hydroxymethyl group is first converted to an alkyl bromide, then substituted with nucleophiles to introduce the bromine at the 4-position.

  • Procedure:
    • Conversion of hydroxymethyl to alkyl bromide via reaction with phosphorus tribromide (PBr3) or similar reagents.
    • Subsequent nucleophilic substitution or palladium-catalyzed coupling to introduce bromine at the 4-position.
    • Hydrolysis or saponification steps to regenerate or maintain the hydroxymethyl functionality.

This approach has been used to generate various isosteres by substitution of the alkyl bromide followed by hydrolysis.

Representative Synthesis Example from Literature

A detailed synthetic example reported involves the preparation of this compound (compound 14 in the referenced study) as follows:

  • Compound 13 (a precursor) is dissolved in a mixture of methanol and dichloromethane.
  • The reaction proceeds under controlled conditions to yield the target compound with the bromine substituent at the 4-position and the hydroxymethyl group at the 6-position intact.

Characterization and Purification

  • Purification: Flash chromatography on silica gel using solvent gradients of dichloromethane and methanol is commonly employed to isolate the pure compound.
  • Spectroscopic Characterization:
    • [^1H NMR and ^13C NMR](pplx://action/followup): Chemical shifts consistent with the aromatic protons of the pyridine ring, the bromine-substituted carbon, and the hydroxymethyl group.
    • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight.
    • HPLC: Reverse-phase HPLC with UV detection at around 330 nm is used for purity assessment.

Summary Table of Preparation Methods

Method Number Starting Material Key Reagents/Conditions Key Steps Notes
1 Methyl 6-(hydroxymethyl)picolinate N-bromosuccinimide or Br2, CH2Cl2 or MeOH Selective bromination at 4-position Direct and regioselective bromination
2 Methyl 6-bromopicolinate Pd catalyst, organotin or phosphite reagents Palladium-catalyzed cross-coupling Allows diverse substitutions
3 Methyl 6-(hydroxymethyl)picolinate PBr3 or similar, nucleophiles Alkyl bromide formation, substitution Functional group interconversion
4 Precursor compound 13 (unspecified) MeOH:CH2Cl2 solvent system Dissolution and controlled reaction Reported in dipicolinic acid isostere synthesis

Research Findings and Applications

  • The compound this compound serves as a versatile intermediate in the synthesis of dipicolinic acid isosteres, which are investigated for their inhibitory activity against bacterial spores and other biological targets.
  • Its selective bromination and preservation of the hydroxymethyl group allow for further chemical modifications, including cross-coupling reactions to introduce diverse functional groups.
  • The synthetic methods are robust and reproducible, supported by detailed NMR and mass spectrometry data confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-(hydroxymethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

    Oxidation: Methyl 4-bromo-6-carboxypicolinate.

    Reduction: Methyl 6-(hydroxymethyl)picolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-6-(hydroxymethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(hydroxymethyl)picolinate: Lacks the bromine atom at the 4-position.

    Methyl 4-bromo-2-(hydroxymethyl)picolinate: Bromine atom at the 4-position but hydroxymethyl group at the 2-position.

    Methyl 4-chloro-6-(hydroxymethyl)picolinate: Chlorine atom instead of bromine at the 4-position.

Biological Activity

Methyl 4-bromo-6-(hydroxymethyl)picolinate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its applications in medicinal chemistry.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of 6-(hydroxymethyl)picolinic acid derivatives. The compound can be synthesized using various methods, including the use of solvents such as methanol and dichloromethane in a round-bottom flask setup . The structural formula can be represented as follows:

Molecular Formula C8H8BrN1O3\text{Molecular Formula C}_8\text{H}_8\text{BrN}_1\text{O}_3

2.1 Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from low to moderate levels .

Table 1: Antimicrobial Activity Data

PathogenMIC (mg/mL)MLC (mg/mL)
Escherichia coli48
Staphylococcus aureus816

2.2 Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using the MTT assay on RAW 264.7 macrophage cells. Results indicated that at certain concentrations, this compound did not significantly reduce cell viability, suggesting a favorable safety profile for further therapeutic exploration .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular membranes, disrupting their integrity and leading to cell death in susceptible microorganisms . Additionally, its ability to penetrate the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent .

4.1 Neuroprotective Potential

A study focusing on the neuroprotective effects of this compound highlighted its potential in treating neurodegenerative diseases. The compound demonstrated high gastrointestinal absorption and BBB permeability, making it a candidate for further investigation in neurological applications .

4.2 Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound is not significantly degraded by liver enzymes, indicating a high bioavailability score. This property is crucial for the development of effective therapeutic agents .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and neuroprotective domains. Its favorable pharmacokinetic properties and low cytotoxicity make it an attractive candidate for further research and development in medicinal chemistry.

Future studies should focus on elucidating the precise mechanisms of action, optimizing synthesis pathways for improved yields, and conducting extensive in vivo evaluations to fully understand its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-bromo-6-(hydroxymethyl)picolinate?

The compound is synthesized via a two-step process:

Bromination : Dimethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes bromination using tetrabutylammonium bromide and phosphorus(V) oxide in toluene at 100°C to yield dimethyl 4-bromopyridine-2,6-dicarboxylate (compound 13) .

Selective Reduction : Compound 13 is reduced with NaBH₄ in a MeOH:CH₂Cl₂ (4:1) solution at 0°C, selectively reducing one ester group to a hydroxymethyl moiety. Purification via column chromatography (70% ethyl acetate in hexanes) achieves 80% yield .
Key Considerations : Monitor reaction progress using TLC and confirm purity via 1H NMR^1 \text{H NMR} (e.g., δ 8.17 ppm for aromatic protons) and ESI-MS .

Q. How should researchers safely handle this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store in a sealed container at room temperature in a well-ventilated area. Avoid contact with strong oxidizers or bases .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} (400 MHz, MeOD-d₄) confirms structure via peaks at δ 8.17 (s, 1H) and δ 4.73 (s, 2H) for the hydroxymethyl group .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calculated: 261.02; observed: 261.1) verifies molecular weight .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

Advanced Research Questions

Q. How can researchers address low yields during the NaBH₄-mediated reduction step?

  • Reaction Optimization : Ensure strict temperature control (0°C) to prevent over-reduction or side reactions. Pre-cool solvents and reagents .
  • Stoichiometry : Use a 1:1 molar ratio of NaBH₄ to substrate. Excess NaBH₄ may degrade the product.
  • Workup : Quench with aqueous NaHCO₃ to neutralize residual borohydride, followed by rapid extraction to minimize hydrolysis .

Q. What strategies exist for functionalizing the hydroxymethyl group for targeted applications?

  • Glycosylation : React with glycosyl donors (e.g., peracetylated sugars) under catalytic acid conditions to study carbohydrate interactions .
  • Esterification : Convert the hydroxymethyl group to esters or ethers using acyl chlorides or alkyl halides, respectively. Monitor reactivity via 13C NMR^{13} \text{C NMR} .
  • Bromination : Replace the hydroxymethyl group with bromine using PBr₃ (see for analogous reactions) .

Q. How can structural ambiguities in crystallographic data be resolved?

  • Software Tools : Refine X-ray diffraction data using SHELXL (for anisotropic displacement parameters) and visualize with WinGX/ORTEP for Windows .
  • Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for similar picolinate derivatives .

Q. What are the implications of replacing bromine with other halogens in this scaffold?

  • Reactivity : Chlorine or iodine substituents may alter electronic properties (e.g., Hammett constants), affecting nucleophilic aromatic substitution rates.
  • Synthetic Routes : Adapt bromination protocols () using Cl₂ gas or I₂/KI for halogen exchange .
  • Applications : Fluorinated analogs (e.g., 6-fluoro derivatives) could enhance metabolic stability in drug discovery .

Methodological Notes

  • Data Contradictions : reports 80% yield for compound 14, but reproducibility may vary due to NaBH₄ sensitivity. Pre-drying solvents over molecular sieves improves consistency.
  • Safety vs. Reactivity : While the compound lacks acute toxicity (OSHA classification), its bromine content necessitates careful disposal to avoid environmental release .

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